1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole 1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Brand Name: Vulcanchem
CAS No.: 2098138-80-6
VCID: VC3139397
InChI: InChI=1S/C14H16N2S/c1-3-11-12(4-1)16(9-10-6-7-10)15-14(11)13-5-2-8-17-13/h2,5,8,10H,1,3-4,6-7,9H2
SMILES: C1CC2=C(C1)N(N=C2C3=CC=CS3)CC4CC4
Molecular Formula: C14H16N2S
Molecular Weight: 244.36 g/mol

1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

CAS No.: 2098138-80-6

Cat. No.: VC3139397

Molecular Formula: C14H16N2S

Molecular Weight: 244.36 g/mol

* For research use only. Not for human or veterinary use.

1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole - 2098138-80-6

Specification

CAS No. 2098138-80-6
Molecular Formula C14H16N2S
Molecular Weight 244.36 g/mol
IUPAC Name 1-(cyclopropylmethyl)-3-thiophen-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Standard InChI InChI=1S/C14H16N2S/c1-3-11-12(4-1)16(9-10-6-7-10)15-14(11)13-5-2-8-17-13/h2,5,8,10H,1,3-4,6-7,9H2
Standard InChI Key HPCLFXOQMPHLGI-UHFFFAOYSA-N
SMILES C1CC2=C(C1)N(N=C2C3=CC=CS3)CC4CC4
Canonical SMILES C1CC2=C(C1)N(N=C2C3=CC=CS3)CC4CC4

Introduction

Chemical Identity and Structural Characteristics

1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that merges several key structural elements into a single molecule. It belongs to the broad class of pyrazole derivatives, specifically those with fused ring systems. The compound features a tetrahydrocyclopenta[c]pyrazole core scaffold with two key substituents: a cyclopropylmethyl group at position 1 and a thiophen-2-yl group at position 3. This unique combination creates a molecule with potentially interesting chemical and biological properties.

The fundamental chemical identity parameters of this compound are summarized in the following table:

ParameterValue
Chemical Name1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
CAS Registry Number2098138-80-6
Molecular FormulaC₁₄H₁₆N₂S
Molecular Weight244.36 g/mol
SMILES Notationc1csc(-c2nn(CC3CC3)c3c2CCC3)c1

The structural composition of this compound can be analyzed in terms of its key fragments. The tetrahydrocyclopenta[c]pyrazole core consists of a pyrazole ring fused with a cyclopentane ring in the [c] orientation. The cyclopropylmethyl group (CC3CC3) is attached to the nitrogen at position 1 of the pyrazole ring, while the thiophen-2-yl substituent occupies position 3 .

Structural Features and Bonding

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is essential for assessing its potential applications and behavior in various environments. While specific experimental data for this compound is limited in the available sources, properties can be inferred based on its structural components and related compounds.

Physical State and Appearance

The compound likely exists as a solid at room temperature, as is typical for heterocyclic compounds with similar molecular weights. The precise color, crystal form, and physical appearance would require experimental determination, but similar pyrazole derivatives often present as crystalline solids with colors ranging from white to pale yellow.

Solubility Profile

Based on its structure, this compound would likely show limited solubility in water due to its predominantly hydrophobic character. The presence of nitrogen atoms in the pyrazole ring provides some potential for hydrogen bonding, but this is outweighed by the hydrophobic nature of the cyclopropylmethyl, thiophene, and cyclopentane portions. It would likely show good solubility in organic solvents such as chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and other mid-polarity solvents.

Chemical Reactivity

The reactivity of this compound stems from the functional groups present in its structure:

  • The pyrazole nitrogen atoms can participate in hydrogen bonding and act as weak bases.

  • The thiophene ring can undergo electrophilic aromatic substitution reactions, albeit with different regioselectivity than benzene.

  • The cyclopropyl group may undergo ring-opening reactions under certain conditions due to its inherent ring strain.

  • The partially saturated cyclopentane ring provides sites for potential functionalization through reactions at the sp³ carbon atoms.

This diverse reactivity profile makes the compound potentially versatile in chemical transformations and derivatization.

Potential ApplicationStructural Basis
Enzyme InhibitionThe planar heterocyclic system could interact with enzyme binding pockets
Receptor ModulationThe nitrogen atoms provide potential hydrogen bond acceptor sites
Anti-inflammatory ActivityPyrazole derivatives commonly exhibit this property
Central Nervous System EffectsHeterocyclic compounds with similar scaffolds have shown neurological activity
Anticancer ActivityRelated pyrazole-thiophene hybrids have shown cytotoxicity against cancer cell lines

Structure-Activity Relationship Considerations

The biological activity of this compound would be influenced by several structural factors:

  • The position and orientation of the thiophene ring relative to the pyrazole core

  • The conformation of the cyclopropylmethyl group

  • The flexibility or rigidity of the tetrahydrocyclopentane portion

  • Potential metabolic sites within the molecule

Modifications to these structural elements could potentially tune the bioactivity profile for specific applications.

Related Compounds and Structural Analogs

1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole belongs to a broader family of heterocyclic compounds with structural similarities that can provide context for understanding its properties and potential applications.

Direct Structural Analogs

A closely related compound identified in the search results is (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol (CAS No. 2098026-71-0). This compound shares the cyclopropylmethyl and thiophen-2-yl substituents attached to a pyrazole core but differs in the absence of the fused cyclopentane ring and instead features a hydroxymethyl group at position 4. Its molecular formula is C12H14N2OS with a molecular weight of 234.32 g/mol.

Other Pyrazole Derivatives

The broader class of pyrazole derivatives includes numerous compounds with diverse substituents and biological activities. For instance, 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole represents another cyclopropyl-substituted heterocycle with a different ring fusion pattern. The imidazo[1,2-b]pyrazole scaffold has demonstrated potential therapeutic applications and ability to interact with various biological targets.

Comparison of Properties

The structural variations among these related compounds can significantly impact their physical, chemical, and biological properties. The table below compares our target compound with its close structural analog:

Property1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol
Molecular FormulaC₁₄H₁₆N₂SC₁₂H₁₄N₂OS
Molecular Weight244.36 g/mol234.32 g/mol
Key Structural FeatureFused cyclopentane ringHydroxymethyl group at position 4
Potential H-bond Acceptors2 (pyrazole N atoms)3 (pyrazole N atoms, hydroxyl O)
Potential H-bond Donors01 (hydroxyl group)
Expected Solubility in WaterLowModerately higher due to hydroxyl group

Research Status and Future Perspectives

Research on 1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole appears to be in early stages, based on the limited information available in the search results. This section explores the current research status and potential future directions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator